A synthetic pentapeptide that mimics the actions of endogenous gastrin when given parenterally. It works by stimulating the secretion of gastric acid, pepsin, and intrinsic factor. It has also been used as a diagnostic aid.
A synthetic pentapeptide that has effects like gastrin when given parenterally. It stimulates the secretion of gastric acid, pepsin, and intrinsic factor, and has been used as a diagnostic aid.
Pentagastrin
CAS No.: 5534-95-2
Cat. No.: VC21540429
Molecular Formula: C37H49N7O9S
Molecular Weight: 767.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 5534-95-2 |
---|---|
Molecular Formula | C37H49N7O9S |
Molecular Weight | 767.9 g/mol |
IUPAC Name | (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1 |
Standard InChI Key | NEYNJQRKHLUJRU-DZUOILHNSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Appearance | Solid powder |
Boiling Point | 1196.6±65.0 °C at 760 mmHg |
Colorform | FINE, COLORLESS NEEDLE-SHAPED CRYSTALS FROM 2-ETHOXYETHANOL + WATER |
Melting Point | 229-230 °C (DECOMP) |
Chemical Structure and Properties
Pentagastrin is a synthetic polypeptide with the molecular formula C₃₇H₄₉N₇O₉S and a molecular weight of 767.9 g/mol . The compound is identified by the CAS number 5534-95-2 and has the peptide sequence N-t-Boc-β-Ala-Trp-Met-Asp-Phe-NH₂ . This structure contains the COOH-terminal tetrapeptide amide (H·Try·Met·Asp·Phe·NH₂), which is considered the active center of natural gastrins .
Physical Properties
Pentagastrin appears as a white to off-white powder with the following physical characteristics:
Property | Value |
---|---|
Melting point | 229-230°C (with decomposition) |
Boiling point | 1196.6±65.0°C (Predicted) |
Density | 1.303±0.06 g/cm³ (Predicted) |
pKa | 4.19±0.10 (Predicted) |
Solubility | Practically insoluble in water; soluble in 5M ammonia and dimethylformamide; slightly soluble in ethanol (96%) |
Table 1: Physical properties of pentagastrin
Chemical Classification
Pentagastrin belongs to the class of organic compounds known as hybrid peptides, which contain at least two different types of amino acids linked through peptide bonds . This classification places pentagastrin among peptidomimetics - compounds designed to mimic the behavior of natural peptides while potentially offering improved pharmacokinetic properties.
Mechanism of Action
Receptor Binding
Pentagastrin functions as a cholecystokinin-2 (CCK₂) receptor agonist, binding selectively to CCK₂ receptors in the brain over CCK₁ receptors in the pancreas . Studies have demonstrated the following binding affinities:
Receptor | IC₅₀ Value |
---|---|
CCK₂ receptors (guinea pig brain) | 11 nM |
CCK₁ receptors (rat pancreas) | 1,100 nM |
Table 2: Receptor binding affinities of pentagastrin
Cellular Effects
At the cellular level, pentagastrin triggers several important physiological responses:
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Increases calcium influx in rat GH3 pituitary cells (EC₅₀ = 23 nM)
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Increases histidine decarboxylase activity in mucous- and endocrine cell-enriched isolated rabbit fundic mucosal cells (EC₅₀ = 2.9 nM)
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Induces contraction of isolated pig ileum smooth muscle cells (EC₅₀ = 30 pM)
These cellular actions collectively contribute to pentagastrin's physiological effects on the gastrointestinal system.
Physiological Effects
Pentagastrin exhibits a range of physiological effects that closely resemble those of natural gastrin.
Gastric Effects
The primary physiological actions of pentagastrin on the gastric system include:
Extra-gastric Effects
Beyond its gastric actions, pentagastrin influences:
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Pancreatic secretion, especially when administered in large intramuscular doses
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Biliary flow and bicarbonate output
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Contraction of the gallbladder
Clinical Applications
Pentagastrin serves primarily as a diagnostic agent in gastroenterology.
Diagnostic Uses
Pentagastrin is indicated as a diagnostic aid for:
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Evaluation of gastric acid secretory function
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Testing for anacidity (achlorhydria) in patients with suspected:
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Pernicious anemia
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Atrophic gastritis
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Gastric carcinoma
-
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Determining the reduction in acid output after operations for peptic ulcer, such as vagotomy or gastric resection
Dosage and Administration
The administration of pentagastrin for diagnostic purposes requires specific dosage protocols to ensure accurate results.
Test Reliability
At the recommended dosage level of 6 μg/kg, pentagastrin produces consistent results. In duplicate examinations conducted in 23 patients, responses showed a mean deviation of only 9.9%, indicating high reproducibility .
Research Findings
Scientific investigations have yielded significant insights into pentagastrin's efficacy and comparative performance against other gastric stimulants.
Comparison with Histamine
When comparing peak acid output after subcutaneous stimulation with histamine acid phosphate (40 μg/kg) versus pentagastrin (6 μg/kg), no significant difference was found between the two agents . This equivalence establishes pentagastrin as an effective alternative to histamine for gastric function testing.
Duodenal Ulcer Studies
Research comparing duodenal ulcer (DU) and non-DU subjects has revealed important differences in responsiveness to pentagastrin:
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DU subjects demonstrate significantly greater mean observed highest response and calculated maximal response to pentagastrin
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The mean dose for half-maximal response (calculated from responses corrected for basal secretion and normalized for maximal secretion) was 92.1±1.7 ng/kg·h in DU subjects compared to 246.8±24.6 ng/kg·h in non-DU subjects
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Each dose of pentagastrin from 75 to 6,000 ng/kg·h produced significantly greater mean rates of acid secretion in the DU group compared to the non-DU group
These findings suggest increased sensitivity to pentagastrin in individuals with duodenal ulcers, potentially contributing to the pathophysiology of this condition.
Parameter | DU Subjects | Non-DU Subjects | Significance |
---|---|---|---|
Mean dose for half-maximal response (ng/kg·h) | 92.1±1.7 | 246.8±24.6 | p<0.001 |
Response to 6,000 ng/kg·h (mean±SE) | 24.7±1.8 | 14.2±1.6 | p<0.001 |
Table 3: Comparison of pentagastrin responses between DU and non-DU subjects
Manufacturing Considerations
The synthesis of pentagastrin involves a complex process of peptide chemistry. The compound is manufactured through a series of reactions involving L-tryptophanyl-L-methionyl-L-aspartyl-L-phenylalanine amide trifluoroacetate and N-tert-butyloxycarbonyl-β-alanine 2,4,5-trichlorophenyl ester . The synthetic process requires careful control of reaction conditions, including temperature regulation and appropriate solvent selection.
The final product must meet stringent purity requirements to ensure its safety and efficacy for clinical diagnostic applications.
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